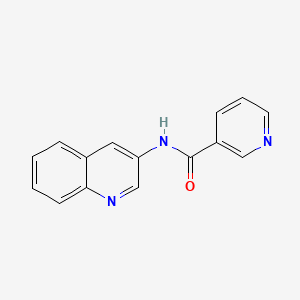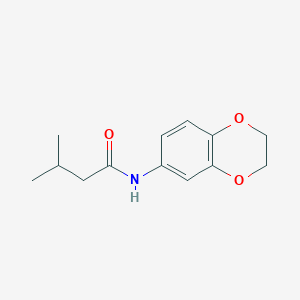![molecular formula C16H14BrN3O3S B7543801 N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543801.png)
N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide: is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines or dehalogenated products.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Due to its oxadiazole core, the compound has potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Anti-inflammatory Agents: It may also exhibit anti-inflammatory properties, making it a candidate for drug development in treating inflammatory diseases.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.
Wirkmechanismus
The mechanism by which N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl group can enhance binding affinity to specific receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromophenylacetic acid
- 3-Methoxyphenylboronic acid
- Allylamine
Comparison:
- 4-Bromophenylacetic acid: Similar in having a bromophenyl group, but lacks the oxadiazole and sulfonamide functionalities, making it less versatile in terms of chemical reactivity and biological activity.
- 3-Methoxyphenylboronic acid: Contains a phenyl ring with a methoxy group, but differs significantly in its boronic acid functionality, which imparts different chemical properties and applications.
- Allylamine: An unsaturated amine with a simpler structure, lacking the complex heterocyclic and sulfonamide groups, resulting in different reactivity and applications.
Eigenschaften
IUPAC Name |
N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-24(21,22)20-14-8-4-12(5-9-14)16-18-15(23-19-16)10-11-2-6-13(17)7-3-11/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZKWYCLNOMGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)

![3-(2-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7543736.png)
amino}methyl)-8-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B7543742.png)


![2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![N-(4-{5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543804.png)
![N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)
![N-[3-(4-Ethylpiperazin-1-YL)propyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B7543823.png)

![N-(4-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide](/img/structure/B7543831.png)
